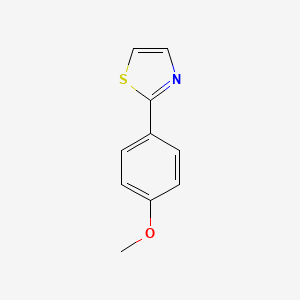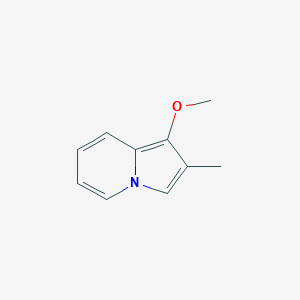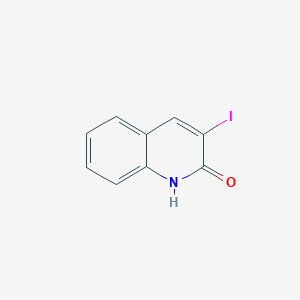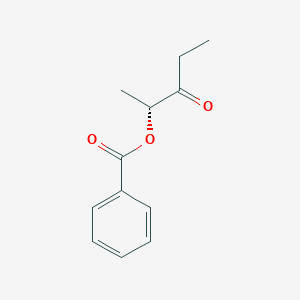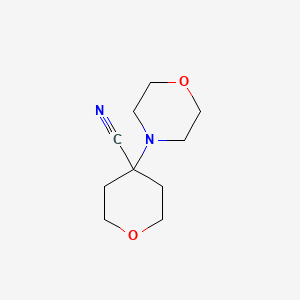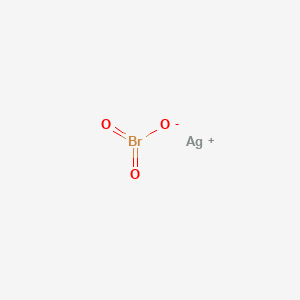
Silver bromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver bromate (AgBrO₃) is a chemical compound that appears as a white, light-sensitive powder. It is known for its oxidizing properties and is used in various chemical reactions and applications. This compound is toxic and should be handled with care.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver bromate can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromate (KBrO₃) in an aqueous solution. The reaction is as follows:
AgNO3+KBrO3→AgBrO3+KNO3
The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the precipitated this compound is collected through filtration. The product is then purified and dried to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Silver bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as an oxidizing agent and can oxidize organic compounds.
Reduction: It can be reduced to silver bromide (AgBr) and bromine gas (Br₂) under certain conditions.
Decomposition: Upon heating, this compound decomposes to form silver bromide and oxygen gas (O₂).
Common Reagents and Conditions
Oxidation: this compound is used with organic compounds under mild heating conditions.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) can be used to reduce this compound.
Decomposition: Heating this compound to temperatures above 309°C leads to its decomposition.
Major Products
Oxidation: Carbonyl compounds from organic substrates.
Reduction: Silver bromide and bromine gas.
Decomposition: Silver bromide and oxygen gas.
Applications De Recherche Scientifique
Silver bromate is used in various scientific research applications, including:
Chemistry: As an oxidizing agent in organic synthesis.
Biology: In studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of photographic materials and other chemical products.
Mécanisme D'action
Silver bromate exerts its effects primarily through its strong oxidizing properties. It can oxidize organic molecules by accepting electrons, leading to the formation of carbonyl compounds and other oxidized products. The molecular targets include various organic substrates, and the pathways involved are typical of oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO₃): Another silver compound with oxidizing properties, commonly used in photography and as a disinfectant.
Potassium bromate (KBrO₃): A bromate compound used in baking and as an oxidizing agent.
Silver bromide (AgBr): Used in photographic films and as a precursor in the synthesis of silver bromate.
Uniqueness
This compound is unique due to its specific combination of silver and bromate ions, which gives it distinct oxidizing properties. Unlike silver nitrate, which is more commonly used for its antimicrobial properties, this compound is primarily valued for its role in organic synthesis and chemical research.
Propriétés
IUPAC Name |
silver;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMNMQWVCXIKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBrO3 |
Source


|
| Record name | silver bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_bromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-89-3 |
Source


|
| Record name | Silver bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

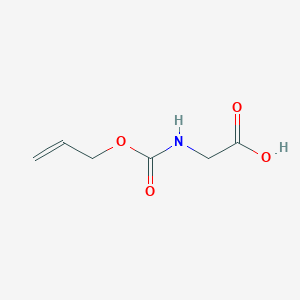

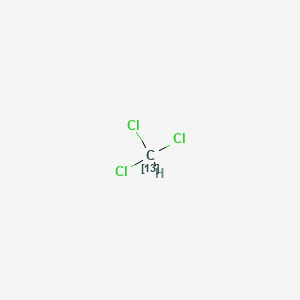

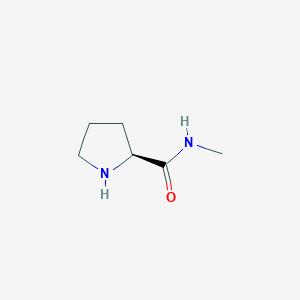
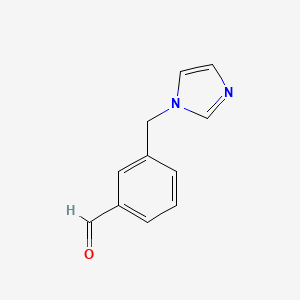
![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)
